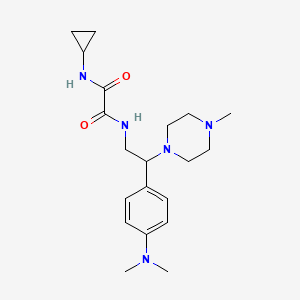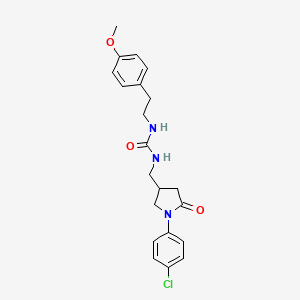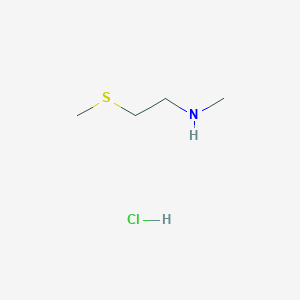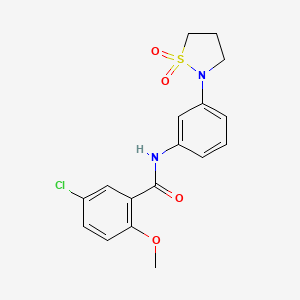![molecular formula C23H26N6O2 B2435478 4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide CAS No. 1251672-09-9](/img/structure/B2435478.png)
4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, a six-membered ring with two nitrogen atoms . The presence of an amine group (NH2) and a carboxamide group (CONH2) is also suggested by the name .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions including amide coupling, nucleophilic substitution, and reduction . The exact methods would depend on the starting materials and the specific structure of the final product .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring and a piperazine ring, both of which are common structures in pharmaceutical compounds . The exact 3D structure would need to be determined through methods such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .科学的研究の応用
Anticancer Agents
This compound has shown potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation. By targeting enzymes like Protein Kinase B (PKB/Akt), it can disrupt signaling pathways that promote tumor growth and survival . This makes it a promising candidate for developing new cancer therapies, particularly for cancers where PKB is overexpressed or hyperactivated.
Antifibrotic Agents
Research has indicated that pyrimidine derivatives, including this compound, possess antifibrotic properties. These compounds can inhibit the activity of collagen-producing cells, thereby reducing fibrosis in tissues . This application is particularly relevant for treating conditions like liver fibrosis, pulmonary fibrosis, and other fibrotic diseases.
Antimicrobial Agents
Pyrimidine-based compounds have been explored for their antimicrobial properties. This specific compound could be effective against a range of bacterial and fungal pathogens . Its mechanism involves disrupting microbial cell wall synthesis or interfering with essential enzymes, making it a potential candidate for new antimicrobial drugs.
Neuroprotective Agents
The compound’s ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis suggests its potential as a neuroprotective agent. This application is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s . By preventing neuronal damage, it could help in managing or slowing the progression of these conditions.
Anti-inflammatory Agents
Pyrimidine derivatives, including this compound, have shown anti-inflammatory effects by inhibiting key enzymes and signaling molecules involved in the inflammatory response . This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Drug Delivery Systems
The structural properties of this compound make it suitable for use in drug delivery systems. It can be incorporated into hydrogels or nanoparticles to enhance the delivery and bioavailability of therapeutic agents . This application is crucial for improving the efficacy and targeting of drugs, particularly in cancer therapy and chronic disease management.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-31-19-9-7-18(8-10-19)28-11-13-29(14-12-28)23-26-16-20(21(24)27-23)22(30)25-15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,25,30)(H2,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAAJMHFBYYBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2435398.png)





![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2435412.png)
![4-Chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2435413.png)

![ethyl [4-(aminocarbonyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl]imidoformate](/img/structure/B2435416.png)
![8-(furan-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2435417.png)
